3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
3-(2-Methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimido[4,5-b]quinoline derivative characterized by a 4-nitrophenyl group at position 2, a 2-methoxyethyl chain at position 3, and a methyl group at position 10 (Fig. 1). Its molecular formula is C21H18N4O5 (molecular weight: 406.398), with a mono-isotopic mass of 406.127720 . The compound belongs to the 5-deazaflavin family, where the nitrogen at position 5 of the flavin skeleton is replaced by a carbon atom, conferring redox properties akin to NAD+ .
Properties
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-23-16-6-4-3-5-15(16)18(26)17-20(23)22-19(24(21(17)27)11-12-30-2)13-7-9-14(10-8-13)25(28)29/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQLRTWKAUUDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with various substituents on the benzene ring.
Starting Materials: Barbituric acid, 2-methoxyethyl aldehyde, 4-nitroaniline.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, with a catalyst like piperidine to facilitate the condensation reaction.
Procedure: The reactants are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The nitrophenyl group, in particular, can interact with active sites of enzymes, making it a valuable scaffold for drug design.
Medicine
The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility makes it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with active sites, while the pyrimidoquinoline core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Selected Analogues
Key Observations:
- Nitro Group Positioning: Unlike the target compound’s 4-nitrophenyl group at C2, the analogue in features a nitro group at C7.
- Alkyl vs. Aryl Substituents: The methoxyethyl group at C3 in the target compound improves solubility compared to purely hydrophobic substituents (e.g., butyl in ).
- Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound introduces stronger electron withdrawal than methylphenyl () or methyl groups (), which may stabilize protein-ligand interactions via dipole effects .
Table 2: Anticancer Activity and Mechanisms of Pyrimido[4,5-b]quinoline Derivatives
Key Findings:
- HDM2 Inhibition: The presence of halogen or methyl groups at C9 (e.g., CF3, Cl) in 5-deazaflavin derivatives correlates with potent HDM2 inhibition (IC50: 0.5–2.0 µM) . The target compound lacks these substituents, suggesting lower efficacy unless the 4-nitrophenyl group compensates via alternative binding interactions.
- Cytoprotective vs.
- Kinase Targeting: Aryl amines at C10 (e.g., in Src inhibitors ) shift activity toward kinase inhibition, underscoring the importance of C10 substitution in target selectivity.
Biological Activity
3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C21H18N4O5
- Molecular Weight : 406.398 g/mol
- CAS Number : 879461-05-9
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of anticancer properties and potential antifungal effects. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have shown that derivatives of the pyrimido[4,5-b]quinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A series of related compounds demonstrated promising activity against the Michigan Cancer Foundation-7 (MCF-7) cell line. Notably, compounds with modifications similar to this compound exhibited IC50 values ranging from 1.62 to 6.82 µM when compared to lapatinib, an established anticancer drug .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4d | 2.67 | MCF-7 |
| 4h | 6.82 | MCF-7 |
| 4i | 4.31 | MCF-7 |
| 4l | 1.62 | MCF-7 |
- Mechanism of Action : The most active compound (similar to this compound) was found to induce cell-cycle arrest at the S phase and promote apoptosis in MCF-7 cells by a factor of 60 compared to untreated controls .
Antifungal Activity
In addition to anticancer properties, studies have also evaluated the antifungal potential of pyrimido[4,5-b]quinoline derivatives:
- Antifungal Efficacy : Compounds synthesized in similar studies showed significant antifungal activity against various strains of Candida species. For example, a derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL against C. dubliniensis and C. albicans .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| D13 | 1 - 4 | C. dubliniensis |
| D9 | 4 - 8 | C. dubliniensis |
| D10 | 4 - 8 | C. dubliniensis |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound class:
- Dual EGFR/HER2 Inhibition : Certain derivatives were identified as effective dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in breast cancer therapy .
- Molecular Docking Studies : Molecular docking studies suggested favorable binding interactions between these compounds and target receptors, supporting their potential as lead candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
